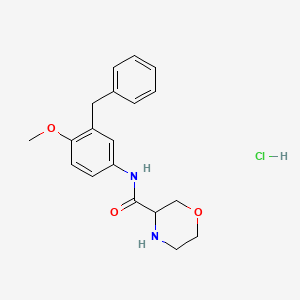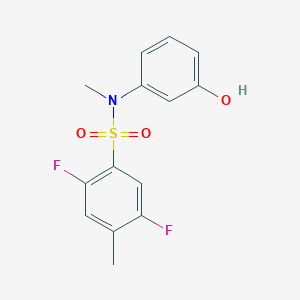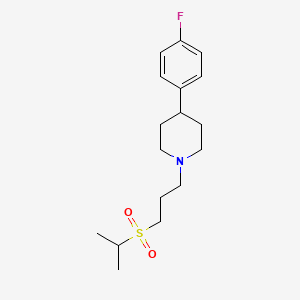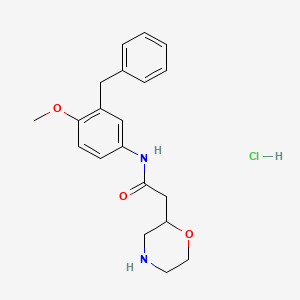
N-(3-benzyl-4-methoxyphenyl)morpholine-3-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzyl-4-methoxyphenyl)morpholine-3-carboxamide;hydrochloride, also known as BMH-21, is a synthetic compound that has gained attention in the scientific community due to its potential anticancer properties. BMH-21 is a small molecule that was first synthesized in 2011 by researchers at the University of Texas MD Anderson Cancer Center. Since then, it has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-(3-benzyl-4-methoxyphenyl)morpholine-3-carboxamide;hydrochloride binds to the G-quadruplex structure of nucleolin, which is a specific DNA secondary structure that is found in the promoter regions of many oncogenes. This binding disrupts the interaction between nucleolin and its downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, suggesting potential applications as an antimicrobial agent. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-benzyl-4-methoxyphenyl)morpholine-3-carboxamide;hydrochloride for laboratory experiments is its specificity for nucleolin, which makes it a useful tool for studying the role of this protein in cancer and other diseases. However, like many small molecule compounds, this compound has some limitations. It has relatively low solubility in water, which can make it difficult to work with in some experimental settings. It also has a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
Orientations Futures
Despite these limitations, N-(3-benzyl-4-methoxyphenyl)morpholine-3-carboxamide;hydrochloride has shown promise as a potential anticancer agent and there is ongoing research to further understand its mechanism of action and potential therapeutic applications. Some future directions for research include:
1. Developing more potent analogs of this compound with improved solubility and pharmacokinetic properties.
2. Investigating the potential of this compound as a combination therapy with other anticancer agents.
3. Studying the role of nucleolin in other diseases beyond cancer, such as viral infections.
4. Investigating the potential of this compound as an antimicrobial agent for the treatment of bacterial and fungal infections.
5. Developing new methods for delivering this compound to cancer cells, such as nanoparticles or liposomes.
Méthodes De Synthèse
The synthesis of N-(3-benzyl-4-methoxyphenyl)morpholine-3-carboxamide;hydrochloride involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with benzylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with morpholine-3-carboxylic acid to form the final product, this compound. The hydrochloride salt of this compound is typically used for laboratory experiments due to its improved solubility in water.
Applications De Recherche Scientifique
N-(3-benzyl-4-methoxyphenyl)morpholine-3-carboxamide;hydrochloride has been shown to have potent anticancer activity in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. It works by targeting a specific protein called nucleolin, which is overexpressed in many cancer cells. Nucleolin plays a key role in the regulation of cell growth and survival, and this compound has been shown to disrupt its function, leading to cancer cell death.
Propriétés
IUPAC Name |
N-(3-benzyl-4-methoxyphenyl)morpholine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-23-18-8-7-16(21-19(22)17-13-24-10-9-20-17)12-15(18)11-14-5-3-2-4-6-14;/h2-8,12,17,20H,9-11,13H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYSAQDKISPLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2COCCN2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-3-(trifluoromethyl)phenyl]-[2-(methylaminomethyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639732.png)

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B7639741.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone](/img/structure/B7639745.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B7639761.png)
![1-(2-Cyclopropyl-1-hydroxypropan-2-yl)-3-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B7639777.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639778.png)
![N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B7639787.png)

![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)
![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)


![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)